

IR spectroscopy of 2-allyloxytetrahydropyran

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Compound of Interest

Compound Name: 2-Allyloxytetrahydropyran

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A Comprehensive Comparison of the Infrared Spectrum of **2-Allyloxytetrahydropyran** and Related Compounds

For researchers, scientists, and drug development professionals utilizing **2-allyloxytetrahydropyran**, a thorough understanding of its spectral characteristics is paramount for identification and quality control. This guide provides a detailed comparison of the infrared (IR) spectrum of **2-allyloxytetrahydropyran** with key reference compounds, supported by experimental data and protocols.

Comparison of IR Absorption Data

The infrared spectrum of **2-allyloxytetrahydropyran** is characterized by the vibrational frequencies of its core functional groups: the tetrahydropyran ring (a cyclic ether), the allyl group (an alkene), and the ether linkage connecting them. A comparison with tetrahydropyran (THP) and allyl alcohol highlights the distinct spectral features of each component.

Functional Group	Vibrational Mode	Expected/Observed Frequency (cm ⁻¹) in 2-Allyloxytetrahydropyran (Predicted)	Tetrahydropyran (Experimental) [1][2]	Allyl Alcohol (Typical)
Alkene	=C-H Stretch	3080 - 3020	N/A	~3080
Alkene	C=C Stretch	1645 - 1650	N/A	~1645
Alkane	C-H Stretch (sp ³)	2950 - 2850	2960 - 2850	2930 - 2870
Ether (Cyclic)	C-O-C Asymmetric Stretch	~1120 - 1070	~1075	N/A
Ether (Alkyl)	C-O-C Asymmetric Stretch	~1100	N/A	~1030 (C-O Stretch)
Alcohol	O-H Stretch (Broad)	N/A	N/A	~3300

Analysis:

- **2-Allyloxytetrahydropyran** is expected to exhibit characteristic peaks for both the tetrahydropyran and allyl moieties. The C-H stretching region will show absorptions for both sp² (alkene) and sp³ (alkane) hybridized carbons.[3][4] A strong C=C stretching peak around 1645 cm⁻¹ will be indicative of the allyl group.[4] The most prominent feature for the ether linkages will be a strong, broad C-O-C stretching band in the 1120-1070 cm⁻¹ region.[5][6][7]
- Tetrahydropyran (THP), as a simple cyclic ether, shows strong sp³ C-H stretching and a very strong characteristic C-O-C stretching absorption around 1075 cm⁻¹.[1][2] Its spectrum lacks the alkene-related peaks.
- Allyl Alcohol provides a reference for the allyl group's vibrational modes, including the =C-H and C=C stretches. It is distinguished by the presence of a very broad O-H stretching band

around 3300 cm^{-1} , which is absent in **2-allyloxytetrahydropyran**.

Experimental Protocols

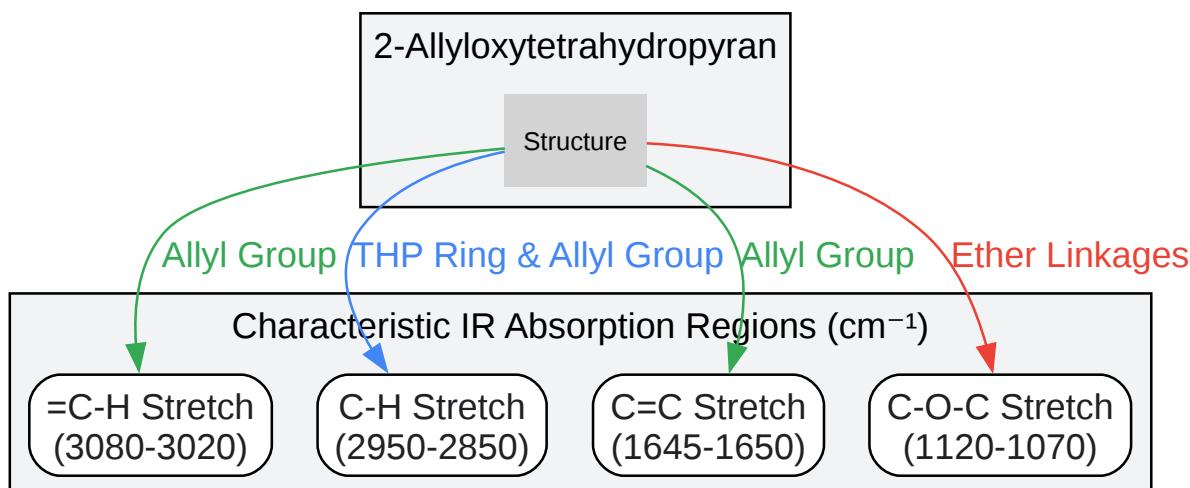
A standard method for obtaining the IR spectrum of a liquid sample like **2-allyloxytetrahydropyran** is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Protocol for ATR-FTIR Spectroscopy:

- **Instrument Preparation:** Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The ATR accessory, typically a diamond or zinc selenide crystal, should be clean.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO_2 and water vapor).
- **Sample Application:** Place a small drop of **2-allyloxytetrahydropyran** onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.
- **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 cm^{-1} to 400 cm^{-1} .
- **Data Processing:** The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. If necessary, perform a baseline correction.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization of Functional Group-IR Absorption Correlation

The following diagram illustrates the relationship between the functional groups in **2-allyloxytetrahydropyran** and their characteristic IR absorption regions.



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Caption: Functional groups of **2-allyloxytetrahydropyran** and their corresponding IR regions.

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